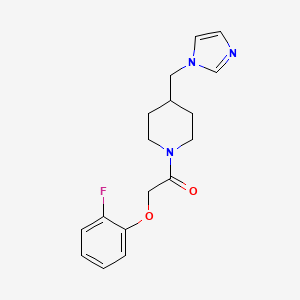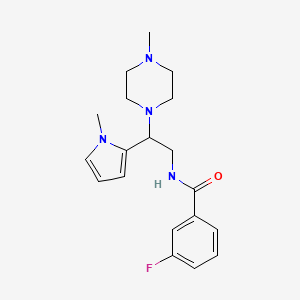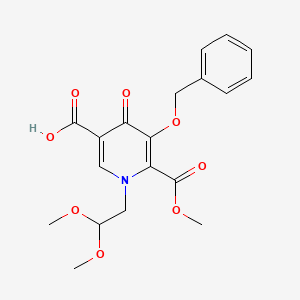
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine is a useful research compound. Its molecular formula is C11H17NO4S2 and its molecular weight is 291.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Green Metric Evaluation
The synthesis of related pyridine derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, involves modified synthesis routes that emphasize green chemistry principles, such as reduced waste generation and improved reaction efficiencies. These methods are crucial for developing environmentally friendly manufacturing processes for pharmaceutical intermediates and other chemical entities (Gilbile, Bhavani, & Vyas, 2017).
Advancements in Organic Synthesis
Research on the mild synthesis of pyrimidines, including 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, reveals efficient routes involving cyclization, methylation, and oxidation steps. Such methodologies contribute to the versatile toolbox of organic chemists, enabling the production of compounds with potential applications in drug discovery and development (Hongbin, 2011).
Material Science and Polymer Chemistry
The synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties illustrate the relevance of pyridine derivatives in creating materials with desirable thermal and mechanical properties. These polymers exhibit low dielectric constants, high transparency, and thermal stability, making them suitable for various applications in electronics and material science (Liu et al., 2013).
Catalysis and Chemical Transformations
The utilization of potassium carbonate for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives showcases the application of pyridine and sulfone functionalities in facilitating novel chemical transformations. Such research expands the repertoire of synthetic strategies for creating heterocyclic compounds with potential activity in pharmaceuticals and agrochemicals (Kalugin & Shestopalov, 2019).
Optoelectronic Materials
Studies on cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted ligands illustrate the impact of electron-withdrawing groups on the photophysical properties of materials. These complexes are used in light-emitting electrochemical cells, demonstrating the role of pyridine derivatives in tuning the electronic properties of optoelectronic devices (Ertl et al., 2015).
Properties
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-propylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-5-6-18(15,16)11-10(17(4,13)14)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVQAZYGIDXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C(=CC(=N1)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)
![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)
![2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2810148.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)
![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)




